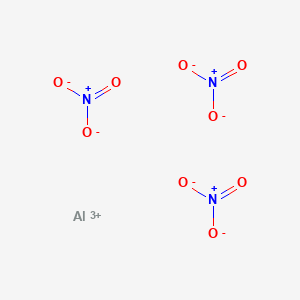

Aluminum nitrate

Cat. No. B085435

Key on ui cas rn:

13473-90-0

M. Wt: 89.995 g/mol

InChI Key: OCVCVOQURVOMFR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04954462

Procedure details

Next an alumina precursor, basic aluminum nitroformoacetate (ANFA), was prepared. A solution was prepared by dissolving aluminum formoacetate (for preparation see Kirk-Othmer, Encyclopedia of Chemical Technology, 3d edition, Vol. 2, 202-204 (1978); Al: carboxylate=1:2; formate: acetate=1:1) in water with heating to yield a 6.4 wt. % fired solids content solution. A basic aluminum nitrate solution was prepared by charging a thick walled flask with 300 g of deionized water and 62.9 ml of concentrated HNO3, stirring and heating to a boil and adding 26.98 g of aluminum powder to the boiling mixture over a period of 2 hours in 5 lots of roughly 5 g each. Deionized water was added occasionally to keep the solution volume above 300 ml. After 4 hours when the dissolution of the aluminum was essentially complete, the solution was filtered through a Whatman #5 filter and found to be 18.5 wt. % alumina. A mixture of 200 g of the basic aluminum nitrate solution and 576.1 g of the aluminum formoacetate solution was boiled for 1 hour and filtered through a Whatman #5 filter. This resulting basic aluminum nitroformoacetate solution was found to contain 13.6 wt. % alumina.

Identifiers

|

REACTION_CXSMILES

|

[Al:1].CC(O[Al]OC=O)=O.O.[N+:11]([O-:14])([OH:13])=[O:12]>O>[N+:11]([O-:14])([O-:13])=[O:12].[Al+3:1].[N+:11]([O-:14])([O-:13])=[O:12].[N+:11]([O-:14])([O-:13])=[O:12] |f:1.2,5.6.7.8,^1:4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Al]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)O[Al]OC=O.O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

62.9 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

26.98 g

|

|

Type

|

reactant

|

|

Smiles

|

[Al]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Al]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

300 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A solution was prepared

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a 6.4 wt. %

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating to a boil

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solution was filtered through a Whatman #5

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A mixture of 200 g of the basic aluminum nitrate solution and 576.1 g of the aluminum formoacetate solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a Whatman #5

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

aluminum nitrate

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |